molecular formula C15H14N2O3 B7591536 1-But-2-ynyl-3-(2,4-dimethylphenyl)imidazolidine-2,4,5-trione

1-But-2-ynyl-3-(2,4-dimethylphenyl)imidazolidine-2,4,5-trione

Cat. No. B7591536
M. Wt: 270.28 g/mol
InChI Key: NXXAYMULXWVCPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-But-2-ynyl-3-(2,4-dimethylphenyl)imidazolidine-2,4,5-trione, also known as BDI, is a chemical compound that has been extensively studied for its potential applications in scientific research. BDI is a heterocyclic compound that contains an imidazolidine ring, which is a five-membered ring that contains both a nitrogen and a carbon atom. BDI has been found to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for use in various research applications.

Mechanism of Action

The mechanism of action of 1-But-2-ynyl-3-(2,4-dimethylphenyl)imidazolidine-2,4,5-trione is not fully understood, but it is believed to involve the inhibition of various enzymes and the modulation of various biological pathways. 1-But-2-ynyl-3-(2,4-dimethylphenyl)imidazolidine-2,4,5-trione has been found to inhibit the activity of several enzymes, including carbonic anhydrase and acetylcholinesterase. 1-But-2-ynyl-3-(2,4-dimethylphenyl)imidazolidine-2,4,5-trione has also been found to modulate various biological pathways, including the PI3K/Akt/mTOR pathway.
Biochemical and Physiological Effects:
1-But-2-ynyl-3-(2,4-dimethylphenyl)imidazolidine-2,4,5-trione has been found to exhibit a wide range of biochemical and physiological effects, including the inhibition of various enzymes and the modulation of various biological pathways. 1-But-2-ynyl-3-(2,4-dimethylphenyl)imidazolidine-2,4,5-trione has been found to inhibit the activity of carbonic anhydrase, which is an enzyme that is involved in the regulation of acid-base balance in the body. 1-But-2-ynyl-3-(2,4-dimethylphenyl)imidazolidine-2,4,5-trione has also been found to inhibit the activity of acetylcholinesterase, which is an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. 1-But-2-ynyl-3-(2,4-dimethylphenyl)imidazolidine-2,4,5-trione has also been found to modulate the PI3K/Akt/mTOR pathway, which is a signaling pathway that is involved in the regulation of cell growth and survival.

Advantages and Limitations for Lab Experiments

1-But-2-ynyl-3-(2,4-dimethylphenyl)imidazolidine-2,4,5-trione has several advantages and limitations for use in laboratory experiments. One advantage of 1-But-2-ynyl-3-(2,4-dimethylphenyl)imidazolidine-2,4,5-trione is that it is relatively easy to synthesize and purify, making it readily available for use in research. Another advantage of 1-But-2-ynyl-3-(2,4-dimethylphenyl)imidazolidine-2,4,5-trione is that it exhibits a wide range of biochemical and physiological effects, making it a versatile compound for use in various research applications. However, one limitation of 1-But-2-ynyl-3-(2,4-dimethylphenyl)imidazolidine-2,4,5-trione is that its mechanism of action is not fully understood, which may limit its potential applications in certain research areas.

Future Directions

There are several future directions for research on 1-But-2-ynyl-3-(2,4-dimethylphenyl)imidazolidine-2,4,5-trione. One area of future research could be the development of 1-But-2-ynyl-3-(2,4-dimethylphenyl)imidazolidine-2,4,5-trione derivatives that exhibit improved potency and selectivity for specific biological targets. Another area of future research could be the identification of the specific biological pathways that are modulated by 1-But-2-ynyl-3-(2,4-dimethylphenyl)imidazolidine-2,4,5-trione, which could lead to the development of novel therapeutic agents for the treatment of various diseases. Additionally, further research could be conducted to investigate the potential applications of 1-But-2-ynyl-3-(2,4-dimethylphenyl)imidazolidine-2,4,5-trione in cancer research and other areas of biomedical research.

Synthesis Methods

1-But-2-ynyl-3-(2,4-dimethylphenyl)imidazolidine-2,4,5-trione can be synthesized using a variety of methods, including the reaction of 2,4-dimethylphenyl isocyanate with but-2-yn-1-amine in the presence of a catalyst. This reaction results in the formation of 1-But-2-ynyl-3-(2,4-dimethylphenyl)imidazolidine-2,4,5-trione, which can then be purified using standard laboratory techniques.

Scientific Research Applications

1-But-2-ynyl-3-(2,4-dimethylphenyl)imidazolidine-2,4,5-trione has been extensively studied for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology. 1-But-2-ynyl-3-(2,4-dimethylphenyl)imidazolidine-2,4,5-trione has been found to exhibit a wide range of biochemical and physiological effects, including the inhibition of various enzymes and the modulation of various biological pathways. 1-But-2-ynyl-3-(2,4-dimethylphenyl)imidazolidine-2,4,5-trione has also been found to exhibit anticancer properties, making it a promising candidate for use in cancer research.

properties

IUPAC Name

1-but-2-ynyl-3-(2,4-dimethylphenyl)imidazolidine-2,4,5-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3/c1-4-5-8-16-13(18)14(19)17(15(16)20)12-7-6-10(2)9-11(12)3/h6-7,9H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXXAYMULXWVCPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCN1C(=O)C(=O)N(C1=O)C2=C(C=C(C=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-But-2-ynyl-3-(2,4-dimethylphenyl)imidazolidine-2,4,5-trione

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